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Compound of Interest

Compound Name:
1-(2-Tetrahydrofuroyl)piperazine

hydrobromide

Cat. No.: B1355225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural

elucidation and confirmation of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. It offers a

detailed examination of experimental data and methodologies, comparing the target compound

with a structurally related analogue, 1-(2-Furoyl)piperazine, to highlight the key differences in

their analytical signatures.

Executive Summary
The structural confirmation of pharmaceutical compounds is a critical step in drug development,

ensuring safety and efficacy. This guide focuses on 1-(2-Tetrahydrofuroyl)piperazine
hydrobromide, a heterocyclic compound of interest in medicinal chemistry. We present a

comparative analysis of its structural features against 1-(2-Furoyl)piperazine, utilizing data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-

Transform Infrared (FT-IR) spectroscopy. The objective is to provide researchers with a

practical guide to interpreting analytical data for this class of compounds and to illustrate the

impact of subtle structural modifications on the resulting spectra.
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Feature
1-(2-
Tetrahydrofuroyl)piperazin
e Hydrobromide

1-(2-Furoyl)piperazine

Chemical Structure

CAS Number 63590-62-5[1] 40172-95-0[2]

Molecular Formula C₉H₁₇BrN₂O₂ C₉H₁₂N₂O₂[2]

Molecular Weight 265.15 g/mol [1] 180.20 g/mol [2]

Physical State
White to off-white crystalline

solid[1]
Solid[2]

Melting Point 103-107 °C 67-70 °C[2]

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the structural elucidation of 1-(2-
Tetrahydrofuroyl)piperazine hydrobromide and its unsaturated analogue, 1-(2-

Furoyl)piperazine. The data for the hydrobromide salt is inferred from the free base, with

expected shifts in the piperazine moiety due to protonation.
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Assignment

1-(2-

Tetrahydrofuroyl)piperazine

Hydrobromide (Predicted,

D₂O)

1-(2-Furoyl)piperazine

(CDCl₃)[3]

Tetrahydrofuran H2 ~4.7 ppm (dd) -

Tetrahydrofuran H3, H4 ~1.9-2.3 ppm (m) -

Tetrahydrofuran H5 ~3.9-4.0 ppm (m) -

Piperazine H2', H6' ~3.6-3.8 ppm (m) 3.40-3.85 ppm (br s)

Piperazine H3', H5' ~3.0-3.2 ppm (m) 4.05-4.32 ppm (s)

Furan H3' - 6.53-6.57 ppm (m)

Furan H4' - 7.15-7.17 ppm (d)

Furan H5' - 7.52-7.55 ppm (s)

NH (Piperazine)
Broad singlet, exchanges with

D₂O
-

¹³C NMR Data
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Assignment

1-(2-

Tetrahydrofuroyl)piperazine

Hydrobromide (Predicted,

D₂O)

1-(2-Furoyl)piperazine

(CDCl₃)[3]

C=O ~171 ppm 169.63 ppm

Tetrahydrofuran C2 ~77 ppm -

Tetrahydrofuran C5 ~70 ppm -

Tetrahydrofuran C3 ~29 ppm -

Tetrahydrofuran C4 ~26 ppm -

Piperazine C2', C6' ~47 ppm 52.89 ppm

Piperazine C3', C5' ~44 ppm -

Furan C2' - 147.27 ppm

Furan C5' - 144.28 ppm

Furan C4' - 117.94 ppm

Furan C3' - 111.75 ppm

Mass Spectrometry (MS) Data

Technique

1-(2-

Tetrahydrofuroyl)piperazine

Hydrobromide

1-(2-Furoyl)piperazine

Ionization Mode ESI+ ESI+

[M+H]⁺ (m/z) 185.1387 181.0972

Key Fragments (m/z)

113 (Piperazine-C=O), 85

(Piperazine), 71

(Tetrahydrofuroyl)

113 (Piperazine-C=O), 95

(Furoyl), 85 (Piperazine)

FT-IR Data
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Functional Group

1-(2-

Tetrahydrofuroyl)piperazine

Hydrobromide (KBr Pellet)

1-(2-Furoyl)piperazine (KBr

Pellet)[3]

N-H Stretch (Amine Salt) ~2700-2400 cm⁻¹ (broad) -

C-H Stretch (Aliphatic) ~2960, 2860 cm⁻¹ ~2952, 2853 cm⁻¹

C=O Stretch (Amide) ~1650 cm⁻¹ ~1649 cm⁻¹

C-O-C Stretch (Ether) ~1080 cm⁻¹ ~1150, 1010 cm⁻¹

C=C Stretch (Aromatic) - ~1570 cm⁻¹

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are intended as a guide and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., D₂O for the hydrobromide salt, CDCl₃ for the free base).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240

ppm.

Reference the spectrum to the solvent peak.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FIDs. Integrate the proton signals and assign the peaks based on their

chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in

a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

MS Acquisition:

Acquire the mass spectrum in positive ion mode.

Set the capillary voltage to 3.5-4.5 kV and the drying gas temperature to 200-300 °C.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

MS/MS Analysis (Optional): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to

obtain fragmentation data. Vary the collision energy to optimize the fragmentation pattern.

Data Analysis: Determine the accurate mass of the molecular ion and propose structures for

the major fragment ions.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet press.

Procedure:

Sample Preparation (KBr Pellet):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-

grade potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a

transparent pellet.

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the structural elucidation of a novel

compound and the logical relationship between the different analytical techniques.
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Caption: Workflow for the synthesis and structural elucidation of 1-(2-
Tetrahydrofuroyl)piperazine hydrobromide.
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Caption: Interrelationship of analytical techniques for structural elucidation.

Conclusion
The structural elucidation of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide can be

confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and FT-

IR spectroscopy. The data presented in this guide, in comparison with the unsaturated

analogue 1-(2-Furoyl)piperazine, highlights the distinct spectral features arising from the

saturation of the furoyl ring. The provided experimental protocols offer a solid foundation for

researchers to perform these analyses. The combination of these techniques provides

orthogonal data, leading to an unambiguous confirmation of the chemical structure, which is a

cornerstone of robust drug development and scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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